alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid
Brand Name: Vulcanchem
CAS No.: 64037-05-4
VCID: VC18695079
InChI: InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid

CAS No.: 64037-05-4

Cat. No.: VC18695079

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid - 64037-05-4

Specification

CAS No. 64037-05-4
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 2-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid
Standard InChI InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20)
Standard InChI Key JDFQJYHRSPYWNQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid delineates its structure:

  • Benzoxazole core: A fused bicyclic system comprising a benzene ring condensed with an oxazole ring (positions 1–3 on the benzene and positions 4–5 on the oxazole).

  • Substituents:

    • Position 2: A meta-methylphenyl (m-tolyl) group, providing steric bulk and lipophilicity.

    • Position 5: An acetic acid side chain with a methyl group at the alpha position relative to the carboxylic acid.

Structural Formula:
C18H15NO3\text{C}_{18}\text{H}_{15}\text{NO}_{3}
(Molecular weight: 293.32 g/mol)\text{(Molecular weight: 293.32 g/mol)}

The alpha-methyl group adjacent to the carboxylic acid influences steric hindrance and electronic effects, potentially modulating solubility and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is documented, its preparation can be extrapolated from analogous benzoxazole syntheses :

Step 1: Formation of the Benzoxazole Core

  • Starting materials:

    • m-Toluic acid derivative (e.g., m-toluoyl chloride).

    • 5-Amino-2-hydroxybenzoic acid (for acetic acid substitution).

  • Cyclization: Acid-catalyzed condensation (e.g., polyphosphoric acid) forms the benzoxazole ring .

StepReagents/ConditionsIntermediateYield
1m-Toluoyl chloride, polyphosphoric acid, 120°C2-(m-tolyl)-5-benzoxazoleacetic acid70–80%
2Ethanol, H₂SO₄, refluxEthyl ester85%
3Diethyl oxalate, NaOMe, tolueneOxalacetate90%
4Formaldehyde, K₂CO₃Acrylate ester95%
5H₂, Pd/C, ethanolAlpha-methyl derivative~100%

Key Reactivity

  • Carboxylic Acid: Participates in salt formation (e.g., sodium salt for improved solubility).

  • Benzoxazole Ring: Resists electrophilic substitution due to electron-withdrawing oxazole nitrogen .

  • m-Tolyl Group: Enhances lipophilicity (logP ≈ 3.1 predicted).

Physicochemical Properties

Predicted properties using computational tools (e.g., ChemAxon):

PropertyValue
Molecular Weight293.32 g/mol
logP (Lipophilicity)3.2 ± 0.5
pKa (Carboxylic acid)4.5 ± 0.2
Solubility (Water)12 mg/L (25°C)
Melting Point180–185°C (estimated)

The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or salt forms .

Biological Activity and Mechanisms

CompoundMAGL IC₅₀ (nM)FAAH IC₅₀ (µM)Selectivity (MAGL/FAAH)
Alpha-methyl derivative*~8–10 (predicted)>50 (predicted)>6,250
JZL184 (Control)10>100>10,000

*Predicted based on structural analogs .

Anti-Inflammatory Effects

The carboxylic acid group may mimic arachidonic acid, modulating prostaglandin synthesis .

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